![molecular formula C11H17N9O B1241636 2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B1241636.png)
2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-amino-1-tetrazolyl)-N-[(1-ethyl-3,5-dimethyl-4-pyrazolyl)methylideneamino]acetamide is a member of tetrazoles.
Scientific Research Applications
Synthesis and Biological Evaluation
Research has shown that derivatives of 1H-pyrazol-4-yl and 1H-pyrazol-1-yl, which are structurally similar to the compound , have been synthesized and evaluated for their biological activities. For instance, Thadhaney, Sharma, Sharma, and Talesara (2011) synthesized ethoxyphthalimide derivatives of pyrazolylthiazoloisoxazoles and pyrazolylthiadiazoles, which were then screened for their antimicrobial activity (Thadhaney et al., 2011).
Antimicrobial Activity
Another study by Asif, Alghamdi, Alshehri, and Kamal (2021) focused on synthesizing new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives, showing significant antimicrobial activity against common pathogenic bacteria (Asif et al., 2021).
Antimycobacterial Properties
Sidhaye, Dhanawade, Manasa, and Aishwarya (2011) reported on the synthesis of nicotinic acid hydrazide derivatives, with a focus on their antimycobacterial activity. Their findings highlight the potential use of similar compounds in combating mycobacterial infections (Sidhaye et al., 2011).
Structural Studies and Magnetic Properties
Mandal, Roy, Konar, Jana, Ray, Das, Saha, El Fallah, Butcher, Chatterjee, and Kar (2011) conducted a study focusing on the self-assembly of certain ligands, including those with pyrazole derivatives, to form complex structures with unique magnetic properties. This research opens up possibilities for the use of such compounds in magnetic and structural applications (Mandal et al., 2011).
Antitubercular Activity
Mohite, Deshmukh, Pandhare, and Bankar (2021) synthesized novel Schiff’s bases of 2-(1H-tetrazol-5-yl) pyridine and evaluated their antitubercular activity against Mycobacterium Tuberculosis. This suggests a potential application of similar compounds in the treatment of tuberculosis (Mohite et al., 2021).
Corrosion Inhibition
A study by Wang, Wang, Wang, Wang, and Liu (2006) on bipyrazolic-type organic compounds, closely related to the queried compound, investigated their potential as corrosion inhibitors. Their findings contribute to understanding how such compounds can be used in materials science to prevent corrosion (Wang et al., 2006).
properties
Molecular Formula |
C11H17N9O |
|---|---|
Molecular Weight |
291.31 g/mol |
IUPAC Name |
2-(5-aminotetrazol-1-yl)-N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C11H17N9O/c1-4-19-8(3)9(7(2)16-19)5-13-14-10(21)6-20-11(12)15-17-18-20/h5H,4,6H2,1-3H3,(H,14,21)(H2,12,15,18)/b13-5+ |
InChI Key |
PBQCPSIMELBFAM-WLRTZDKTSA-N |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=N/NC(=O)CN2C(=NN=N2)N)C |
SMILES |
CCN1C(=C(C(=N1)C)C=NNC(=O)CN2C(=NN=N2)N)C |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=NNC(=O)CN2C(=NN=N2)N)C |
solubility |
35.5 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1S,2S)-2-morpholin-4-ylcyclohexyl] 2-naphthalen-1-ylacetate](/img/structure/B1241560.png)
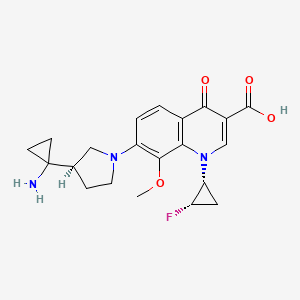

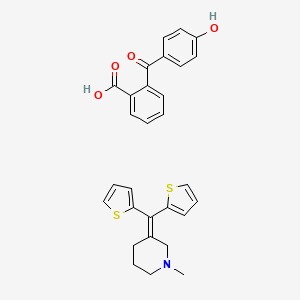
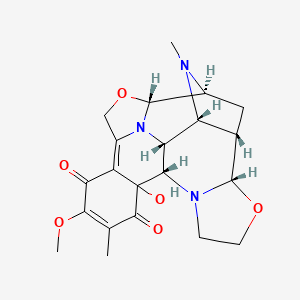
![(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1241566.png)
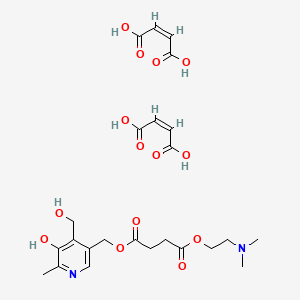
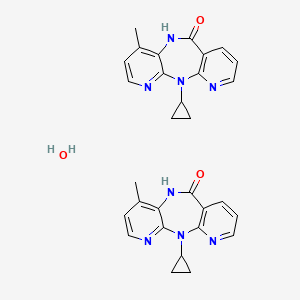
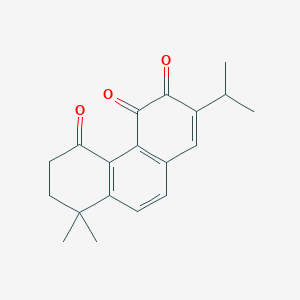
![[3H]azietomidate](/img/structure/B1241571.png)
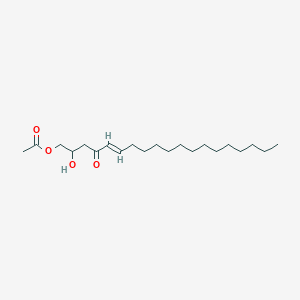
![ethyl 2-((S)-8-((R)-2-(3-chlorophenyl)-2-hydroxyethylamino)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yloxy)acetate](/img/structure/B1241574.png)
